molecular formula C10H11N3O B2961277 N-(2-cyanopropan-2-yl)pyridine-3-carboxamide CAS No. 1247558-63-9

N-(2-cyanopropan-2-yl)pyridine-3-carboxamide

Cat. No. B2961277
CAS RN: 1247558-63-9
M. Wt: 189.218
InChI Key: FGTPYJYYRHMWHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .

Scientific Research Applications

Synthesis and Computational Studies

N-(2-cyanopropan-2-yl)pyridine-3-carboxamide derivatives have been synthesized through a three-component reaction, characterized by various techniques, and investigated by computational methods. These compounds exhibit significant non-linear optical (NLO) properties and potential anticancer activity through the inhibition of tubulin polymerization, as evidenced by molecular docking analyses (Jayarajan et al., 2019).

Crystal Engineering and Pharmaceutical Cocrystals

The carboxamide-pyridine N-oxide synthon, supported by N-H...O- hydrogen bonding and C-H...O interactions, has been utilized for crystal engineering and synthesizing cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, demonstrating its utility in pharmaceutical development (Reddy et al., 2006).

Luminescence Sensitization in Nanoparticles

Compounds related to this compound have been employed as ligands to chelate LnIII ions, sensitizing their emission in the context of lanthanide-capped ZnS nanoparticles. This has implications for the development of advanced luminescent materials (Tigaa et al., 2017).

Pyrimidine N-oxides Synthesis

A general method for synthesizing pyrimidine N-oxides from carboxamide oximes has been developed, showcasing the versatility of this compound derivatives in heterocyclic chemistry (Mlakar et al., 1998).

Amide Rotational Barriers Studies

The study of pyridine carboxamides, including derivatives of this compound, has revealed significant insights into the energetics of amide rotations. These findings have implications for understanding the pharmacological activity and molecular behavior of these compounds (Olsen et al., 2003).

Safety and Hazards

While specific safety and hazard information for “N-(2-cyanopropan-2-yl)pyridine-3-carboxamide” is not available, it’s important to handle all chemical compounds with care and follow appropriate safety protocols .

Future Directions

The future directions of research involving “N-(2-cyanopropan-2-yl)pyridine-3-carboxamide” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. Cyanoacetamide-N-derivatives, for example, have drawn the attention of biochemists due to their diverse biological activities .

properties

IUPAC Name

N-(2-cyanopropan-2-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-10(2,7-11)13-9(14)8-4-3-5-12-6-8/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTPYJYYRHMWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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